![molecular formula C21H25N3O4S B2848745 1-[1-(3,4-Dimethoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole CAS No. 2415628-29-2](/img/structure/B2848745.png)
1-[1-(3,4-Dimethoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole
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Overview
Description
1-[1-(3,4-Dimethoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative and is commonly referred to as DASAB. The purpose of
Mechanism of Action
The mechanism of action of 1-[1-(3,4-Dimethoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
1-[1-(3,4-Dimethoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole has been shown to exhibit potent biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[1-(3,4-Dimethoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole in lab experiments include its potent anticancer and anti-inflammatory activity, as well as its relatively low toxicity. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are many potential future directions for research on 1-[1-(3,4-Dimethoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole. Some possible areas of investigation include the optimization of the synthesis method to improve yield and purity, the development of more efficient and cost-effective methods for large-scale production, and the investigation of its potential use in combination with other anticancer and anti-inflammatory agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for its therapeutic use.
Synthesis Methods
The synthesis of 1-[1-(3,4-Dimethoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole involves the reaction of 3,4-dimethoxybenzaldehyde with 3-aminopropan-1-ol to form 1-(3,4-dimethoxyphenyl)-3-(propan-2-ylamino)propan-1-ol. This intermediate is then reacted with p-toluenesulfonyl chloride to form 1-[1-(3,4-Dimethoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole. The synthesis of this compound has been optimized to ensure high yield and purity.
Scientific Research Applications
1-[1-(3,4-Dimethoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to exhibit potent anticancer activity against a range of cancer cell lines. It has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-14(2)21-22-17-7-5-6-8-18(17)24(21)15-12-23(13-15)29(25,26)16-9-10-19(27-3)20(11-16)28-4/h5-11,14-15H,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXVBEQWQSWWFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3,4-dimethoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole |
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